N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique molecular structure that includes various functional groups, which contribute to its biological activity and chemical properties.
The compound can be identified through its unique chemical structure and is cataloged under the Chemical Abstracts Service with the number 1795442-39-5. It is primarily synthesized for research purposes, particularly in the field of pharmaceuticals.
This compound falls under the category of propanamides, which are derivatives of propanoic acid where the carboxylic acid group is replaced by an amide group. Additionally, it contains phenyl and trifluoromethyl substituents, making it relevant in studies related to drug design and development.
The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is . Its structure can be illustrated as follows:
COC(CNC(=O)CCc1ccc(C(F)(F)F)cc1)c1ccccc1Cl
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide can participate in various chemical reactions:
Reaction conditions such as solvent choice, temperature, and catalysts significantly affect the outcome and efficiency of these reactions.
The mechanism by which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide exerts its biological effects typically involves:
Research on similar compounds suggests potential applications in cancer therapy, where modulation of specific pathways can inhibit tumor growth.
N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has potential applications in:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5